molecular formula C22H23N5O3 B2946298 N-(4-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260911-29-2

N-(4-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2946298
CAS No.: 1260911-29-2
M. Wt: 405.458
InChI Key: GRJSDFIGEMNRES-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, a structure recognized in medicinal chemistry for its diverse pharmacological potential. This reagent is intended for research and development purposes, particularly in the design and investigation of new bioactive molecules. The triazoloquinoxaline core is a versatile structural template in drug discovery, with documented interest due to its wide spectrum of biological activities . Literature indicates that analogous compounds exhibit significant antimicrobial properties, including antibacterial and antifungal effects, making them a subject of interest for developing new anti-infective agents . Furthermore, the triazole moiety is a key pharmacophore in various pharmacological contexts, and its fusion with a quinoxaline ring often yields molecules with other relevant activities, such as anticancer and anticonvulsant effects . The specific substitution pattern on this molecule—featuring an N-isopropyl group and an N-(4-ethoxyphenyl)acetamide side chain—suggests it is a candidate for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets. Researchers can utilize this compound as a key intermediate or a reference standard in projects focused on synthesizing and evaluating novel heterocyclic compounds for various therapeutic areas. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-4-30-16-11-9-15(10-12-16)23-19(28)13-26-17-7-5-6-8-18(17)27-20(14(2)3)24-25-21(27)22(26)29/h5-12,14H,4,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJSDFIGEMNRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS Number: 1260911-29-2) is a compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structure of this compound includes a quinoxaline core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC22_{22}H23_{23}N5_{5}O3_{3}
Molecular Weight405.4 g/mol
CAS Number1260911-29-2

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A review highlighted that triazoles can act against various pathogens including bacteria and fungi. Specifically, compounds similar to this compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The quinoxaline moiety has been associated with anticancer activities. Studies on related compounds have demonstrated their ability to inhibit tumor cell proliferation by inducing apoptosis and affecting cell cycle progression. For instance, quinazoline derivatives have shown efficacy against various cancer cell lines . The specific activity of this compound in cancer models remains to be extensively characterized.

The mechanism of action for compounds in this class typically involves the inhibition of key enzymes involved in DNA replication and repair processes. Triazoles are known to inhibit topoisomerases and DNA gyrases, which are crucial for bacterial DNA maintenance . The exact mechanism for this compound requires further elucidation through experimental studies.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated various triazole derivatives against multiple bacterial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against resistant strains .
  • Anticancer Activity : Research on related quinazoline derivatives revealed cytotoxic effects on cancer cells with IC50_{50} values ranging from 10 to 50 µM. These findings suggest a promising therapeutic potential for derivatives like this compound .

Comparison with Similar Compounds

Inferred Properties :

  • Molecular Formula : Likely C22H23N5O3 (based on replacing the ethyl group in ’s compound with ethoxy, adding one oxygen atom).
  • Molecular Weight : ~405.4 g/mol (extrapolated from ’s 389.4 g/mol + 16 g/mol for the ethoxy group).

Structural and Molecular Comparisons

The table below compares structural features and molecular data for the target compound and its analogs:

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Substituent Features
N-(4-ethoxyphenyl)-target compound (hypothetical) C22H23N5O3 ~405.4 4-ethoxy (electron-donating, polar)
N-(2-ethylphenyl) analog C22H23N5O2 389.4 2-ethyl (hydrophobic, moderate polarity)
N-[4-chloro-3-(trifluoromethyl)phenyl] analog C21H17ClF3N5O2 463.8 4-Cl, 3-CF3 (electron-withdrawing, lipophilic)
N-(3-acetylphenyl) analog C22H21N5O3 403.4 3-acetyl (polar, hydrogen-bond acceptor)
N-(3-ethylphenyl) analog C22H23N5O2 389.4 3-ethyl (hydrophobic, similar to )
N-[4-chloro-2-(trifluoromethyl)phenyl] analog C20H15ClF3N5O2 449.8 4-Cl, 2-CF3 (steric hindrance, lipophilic)
Key Observations:

Substituent Effects on Molecular Weight :

  • Electron-withdrawing groups (e.g., Cl, CF3 in and ) significantly increase molecular weight (463.8–449.8 g/mol) due to higher atomic mass.
  • Polar groups (e.g., acetyl in , ethoxy in target) moderately increase weight compared to ethyl analogs.

Polarity and Solubility: The 4-ethoxy group in the target compound likely enhances aqueous solubility compared to ethyl () or trifluoromethyl () analogs.

Electrochemical Properties: Electron-withdrawing groups (Cl, CF3) in and may stabilize the triazoloquinoxaline core via resonance, affecting redox behavior. Ethoxy’s electron-donating nature in the target compound could alter electronic distribution, influencing binding interactions.

Hypothetical Pharmacological Implications

  • Metabolic Stability : Ethoxy and acetyl groups (target, ) may undergo phase II metabolism (e.g., glucuronidation), whereas CF3 groups () resist metabolic degradation.
  • Target Binding : The acetyl group in could interact with enzymatic active sites via hydrogen bonding, while the ethoxy group in the target compound might engage in hydrophobic or π-π stacking interactions.

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